![molecular formula C11H10BrNO3 B3212299 Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate CAS No. 109888-47-3](/img/structure/B3212299.png)
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate
Overview
Description
“Methyl 3-(4-bromophenyl)acrylate” is a related compound . It’s a derivative of phenylacetic acid containing a bromine atom . Another related compound is “Methyl 3-(4-bromophenyl)propionate” which has a molecular weight of 243.1 g/mol .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, “4-Bromophenylacetic acid”, can be made from phenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .
Physical And Chemical Properties Analysis
“Methyl 3-(4-bromophenyl)acrylate” is a solid at room temperature . “Methyl 3-(4-bromophenyl)propionate” has a density of 1.389±0.06 g/cm3 .
Scientific Research Applications
New Cyclization Mode
Lisowskaya, Alajarín, and Sánchez-Andrada (2006) explored a new cyclization mode involving methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates, utilizing methyl 3-acyl-1-[o-bromophenyl(phenyl)methyleneamino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates as intermediates. This study offers insights into advanced synthetic chemistry applications for this compound (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
Bromination and Synthesis of Isoxazole-fused Heterocycles
Roy, Rajaraman, and Batra (2004) detailed investigations on the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate. Their work demonstrates the compound's utility in synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
Biomedical Applications
Ryzhkova, Ryzhkov, and Elinson (2020) conducted a study revealing the biomedical potential of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, particularly in regulating inflammatory diseases. This highlights the compound's relevance in the field of medicine and pharmacology (Ryzhkova, Ryzhkov, & Elinson, 2020).
Selective Nucleophilic Chemistry in Synthesis
Robins, Fettinger, Tinti, and Kurth (2007) focused on the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing selective nucleophilic chemistry involving this compound. Their research contributes to the development of drug-like isoxazoles, expanding its applications in pharmaceutical synthesis (Robins, Fettinger, Tinti, & Kurth, 2007).
Radical Cyclization for Heterocycles Synthesis
Allin, Bowman, Elsegood, McKee, Karim, and Rahman (2005) utilized 2-(2-Bromophenyl)ethyl groups, including derivatives of methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate, in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. This study provides valuable insights into the compound's role in advanced organic synthesis (Allin et al., 2005).
properties
IUPAC Name |
methyl 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGQDXWQYYWMFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.